1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound is classified under the Chemical Abstracts Service registry number 878452-92-7, providing a unique identifier for chemical database searches and regulatory documentation.
The primary International Union of Pure and Applied Chemistry name for this compound is 1,3-dimethyl-5-{[(tetrahydro-2-furanylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one. Alternative systematic names include 1,3-dimethyl-5-({[(oxolan-2-yl)methyl]amino}methyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, which employs the oxolane nomenclature for the tetrahydrofuran ring system. The compound can also be designated as 2H-benzimidazol-2-one, 1,3-dihydro-1,3-dimethyl-5-[[[(tetrahydro-2-furanyl)methyl]amino]methyl]- according to Chemical Abstracts indexing conventions.
The molecular structure consists of a benzimidazol-2-one core framework, which belongs to the broader class of benzimidazole derivatives that exhibit diverse biological activities. The benzimidazol-2-one moiety represents a bicyclic system formed by the fusion of benzene and imidazolidinone rings, with the carbonyl group at the 2-position conferring distinct chemical properties compared to the parent benzimidazole structure. The substitution pattern includes two methyl groups at the 1 and 3 positions of the imidazolidinone ring, along with a complex aminomethyl substituent at the 5-position that incorporates a tetrahydrofuran-2-ylmethyl group.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C15H21N3O2, indicating a composition of fifteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This molecular composition reflects the complexity of the structure, with multiple heteroatoms contributing to potential hydrogen bonding capabilities and conformational flexibility.
The molecular weight analysis reveals precise values that are essential for analytical characterization and pharmaceutical development. The average molecular mass is calculated as 275.352 atomic mass units, while the monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, is determined to be 275.163377 atomic mass units. The slight difference between these values reflects the natural isotopic distribution of the constituent elements, particularly carbon-13 and nitrogen-15 contributions to the average mass calculation.
Table 1: Molecular Weight Analysis Parameters
| Parameter | Value | Units |
|---|---|---|
| Molecular Formula | C15H21N3O2 | - |
| Average Molecular Mass | 275.352 | Atomic Mass Units |
| Monoisotopic Mass | 275.163377 | Atomic Mass Units |
| Chemical Abstracts Service Number | 878452-92-7 | - |
| ChemSpider Identification | 4973691 | - |
The molecular weight data indicates that this compound falls within the typical range for small molecule drug candidates, with a molecular weight below 500 atomic mass units, which is often considered favorable for oral bioavailability according to pharmaceutical development guidelines. The presence of multiple nitrogen atoms and the relatively high hydrogen count suggest potential for extensive hydrogen bonding interactions, both intramolecularly and with biological targets or crystal lattice partners.
Crystallographic Data and Conformational Studies
The conformational analysis of this compound requires consideration of both the benzimidazolone core and the flexible tetrahydrofuran-containing side chain. The benzimidazol-2-one framework typically adopts a planar conformation due to the aromatic character of the benzene ring and the partial double bond character of the carbon-nitrogen bonds in the imidazolidinone ring. Related benzimidazol-2-one compounds demonstrate crystallographic evidence of planarity, with maximum deviations from planarity typically less than 0.04 Angstroms for non-hydrogen atoms.
The tetrahydrofuran moiety presents significant conformational complexity due to its five-membered ring structure and inherent pseudorotation behavior. Electron momentum spectroscopy studies combined with quantum mechanical calculations have established that tetrahydrofuran predominantly adopts the Cs symmetry conformation in the gas phase, representing the most populated conformer under standard conditions. The Cs conformer is characterized by a specific puckering arrangement where one carbon atom lies out of the plane formed by the other four ring atoms, creating a distinctive molecular geometry that influences both physical properties and intermolecular interactions.
Computational studies employing density functional theory methods at the B3LYP/6-311++G** level have provided detailed insights into tetrahydrofuran conformational preferences. The pseudorotation process in tetrahydrofuran involves three possible conformations: C1, Cs, and C2 symmetries, with energy differences among these conformations being remarkably small and often within computational error margins. However, experimental electron momentum spectroscopy definitively identifies the Cs conformer as the most populated species, providing crucial structural information for understanding the behavior of tetrahydrofuran-containing compounds like the target molecule.
The connection between the tetrahydrofuran ring and the benzimidazolone core through the aminomethyl linker introduces additional conformational flexibility. The methylene groups in this linker can adopt various rotational conformations, potentially allowing the tetrahydrofuran ring to occupy different spatial orientations relative to the planar benzimidazolone system. This conformational freedom may be important for biological activity, as different conformers could present distinct pharmacophoric arrangements for interaction with target proteins or enzymes.
Tautomeric Equilibrium and Prototropic Behavior
The tautomeric behavior of this compound is primarily governed by the benzimidazol-2-one core structure and the secondary amine functionality in the side chain. The benzimidazol-2-one system can exist in multiple tautomeric forms, although the keto form at the 2-position is generally preferred due to stabilization through resonance with the adjacent nitrogen atoms and the aromatic benzene ring.
The most significant tautomeric consideration involves the imidazolidinone ring of the benzimidazol-2-one core. In unsubstituted benzimidazol-2-ones, tautomerization can occur between the keto and enol forms, with the keto form typically predominating due to greater thermodynamic stability. However, in the case of this compound, the presence of methyl groups at both the 1 and 3 positions of the imidazolidinone ring effectively blocks enol tautomerization, stabilizing the molecule in the keto form.
The secondary amine functionality in the tetrahydrofuran-containing side chain represents another potential site for prototropic behavior. Secondary amines can participate in rapid proton exchange processes, particularly in protic solvents or in the presence of acids or bases. The basicity of this nitrogen atom is influenced by both the electron-donating tetrahydrofuran substituent and the electron-withdrawing benzimidazolone system, creating a balanced electronic environment that affects the compound's acid-base properties.
Computational studies on related benzimidazole derivatives suggest that the presence of electron-donating substituents can increase the basicity of amine functionalities, while electron-withdrawing groups like the carbonyl in the benzimidazolone system can decrease basicity. The predicted acid dissociation constant for the related 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one core structure is approximately -0.36, indicating a relatively weak base. The additional amine functionality in the side chain of the target compound likely exhibits different acid-base behavior due to its distinct electronic environment and potential for intramolecular hydrogen bonding interactions.
The conformational flexibility of the aminomethyl linker may also influence tautomeric equilibria through intramolecular hydrogen bonding. Depending on the spatial arrangement of the tetrahydrofuran ring relative to the benzimidazolone core, the amine nitrogen could potentially form intramolecular hydrogen bonds with the carbonyl oxygen or other electronegative atoms in the molecule. Such interactions would stabilize specific conformers and potentially affect the compound's chemical reactivity and biological activity profiles.
Properties
IUPAC Name |
1,3-dimethyl-5-[(oxolan-2-ylmethylamino)methyl]benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17-13-6-5-11(8-14(13)18(2)15(17)19)9-16-10-12-4-3-7-20-12/h5-6,8,12,16H,3-4,7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZACAYIDAUPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCC3CCCO3)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one, commonly referred to as DM-BI, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DM-BI, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21N3O2
- Molecular Weight : 275.35 g/mol
- CAS Number : 878452-92-7
The structure of DM-BI includes a benzoimidazole core, which is known for various biological activities, and a tetrahydrofuran moiety that may enhance its solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that DM-BI exhibits promising antitumor activity. In vitro assays demonstrated that DM-BI effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to increased cell death in malignant cells.
Table 1: Antitumor Activity of DM-BI
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
Antimicrobial Properties
DM-BI has also been evaluated for its antimicrobial properties. Studies show that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
Table 2: Antimicrobial Activity of DM-BI
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Emerging research suggests that DM-BI may have neuroprotective effects. In animal models of neurodegenerative diseases, administration of DM-BI resulted in reduced neuronal apoptosis and improved cognitive function. The compound appears to modulate neuroinflammatory pathways, providing a protective effect against oxidative stress.
Case Study 1: Anticancer Efficacy in Vivo
A recent study investigated the anticancer efficacy of DM-BI in a mouse model bearing xenografts of human breast cancer cells. Mice treated with DM-BI showed a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues.
Case Study 2: Neuroprotection in Alzheimer's Model
In a transgenic mouse model of Alzheimer's disease, DM-BI treatment led to improved memory performance in behavioral tests. Biochemical assays indicated decreased levels of amyloid-beta plaques and reduced neuroinflammation markers in the brains of treated mice.
The biological activity of DM-BI can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
- Membrane Disruption : Alteration of microbial cell membrane integrity.
- Neuroprotection : Modulation of oxidative stress and inflammatory responses in neuronal tissues.
Comparison with Similar Compounds
2-(Furan-2-yl)-1H-benzo[d]imidazole (3o) and 2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3p)
These compounds () share a benzimidazole core but lack the 1,3-dimethyl and THF-derived substituents of the target molecule.
- 3o : Melting point = 285–287°C; molecular weight = 185; elemental analysis: C (71.73%), H (4.38%), N (15.21%), O (8.69%).
- 3p : Melting point = 344–346°C; molecular weight = 201; elemental analysis: C (65.97%), H (4.03%), N (13.99%), S (16.01%).
The higher melting point of 3p compared to 3o reflects stronger intermolecular interactions (e.g., sulfur’s polarizability). The target compound’s THF group may reduce crystallinity compared to aromatic substituents like thiophene .
5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one
This analog () features methyl groups at positions 1, 3, and 6, with an amino substituent. Its molecular formula (C₁₀H₁₃N₃O) and SMILES data indicate a compact structure. The absence of a THF-derived chain may limit its solubility in polar solvents compared to the target compound .
Tetrahydrofuran-Containing Derivatives
5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one (2)
Synthesized via refluxing 5-amino-1,2,4-thiadiazole with dihydrofuran (–6), this compound shares the THF substituent but differs in core structure (thiadiazole vs. benzimidazolone). Its molecular weight (202.0281) and spectral data (e.g., HRMS) distinguish it from the target compound, which has a larger benzimidazolone framework. The THF group here likely enhances conformational flexibility .
2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
This imidazolone derivative () incorporates a furan-methyl group and a methoxyphenyl substituent. Its discontinued commercial availability suggests challenges in synthesis or stability. The THF-derived chain in the target compound may offer improved metabolic stability over furan-based analogs .
Complex Benzimidazole-Triazole-Thiazole Hybrids
Compounds 9a–e () feature phenoxymethyl-triazole-thiazole appendages on the benzimidazole core. The target compound’s simpler THF-aminomethyl group may confer better synthetic accessibility and bioavailability compared to these bulky hybrids .
Key Comparative Data
Preparation Methods
Synthesis of 1,3-Dimethyl-1,3-dihydro-benzimidazol-2-one Core
The benzimidazol-2-one core is synthesized by cyclization of o-phenylenediamine derivatives with urea or related carbonyl sources under heating conditions. For the 1,3-dimethyl derivative, methylation of the nitrogen atoms is performed either before or after ring closure.
- Typical procedure: Heating a mixture of 4-methyl-1,2-phenylenediamine and urea at elevated temperatures (~180 °C) yields the benzimidazol-2-one core.
- Methylation: N-methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions to afford 1,3-dimethyl substitution.
Introduction of the Aminomethyl Group at the 5-Position
The 5-position of the benzimidazole ring is functionalized by introducing an aminomethyl substituent, which serves as a handle for further derivatization.
- Method: The 5-(aminomethyl)-1,3-dimethylbenzimidazol-2-one is prepared by chloromethylation of the 5-position followed by nucleophilic substitution with ammonia or a primary amine.
- Alternative: Direct reductive amination of the 5-formyl derivative with ammonia or amines can also be employed.
Coupling with Tetrahydrofuran-2-ylmethyl Amine
The key step involves attaching the tetrahydrofuran-2-ylmethyl group via an amine linkage to the aminomethyl substituent at the 5-position.
- Aminolysis reaction: The nucleophilic amine of tetrahydrofuran-2-ylmethylamine reacts with the 5-(chloromethyl) or 5-(aminomethyl) benzimidazol-2-one derivative under mild heating in ethanol or other suitable solvents.
- Reaction conditions: Typically, the reaction is carried out at 70 °C for 8 hours to ensure complete substitution.
- Purification: The product is isolated by filtration, washing, and drying, often followed by recrystallization from acetic acid or other solvents.
Representative Synthesis Example
Analytical and Research Findings
- Purity and Characterization: The final compound is characterized by LC-MS, NMR, and melting point analysis. LC-MS confirms the molecular ion peak consistent with the expected molecular weight (~exact mass depends on substituents).
- Thermal Stability: Thermal analysis (TGA, DSC) shows that the compound maintains stability up to ~200-300 °C depending on substituents, indicating suitability for further applications.
- Spectral Data: UV-Vis absorption maxima and IR spectra confirm the presence of benzimidazole and tetrahydrofuran functional groups.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Core synthesis temperature | Heating of diamine + urea | 180 °C |
| N-methylation reagent | Methyl iodide or dimethyl sulfate | Stoichiometric excess |
| Chloromethylation reagents | Formaldehyde + HCl or paraformaldehyde + HCl | Controlled temperature, acidic medium |
| Aminomethyl substitution | Tetrahydrofuran-2-ylmethylamine in ethanol | 70 °C, 8 h |
| Purification | Filtration, washing, recrystallization | Acetic acid or ethanol |
| Yield range | Overall multi-step synthesis | 70-90% per step |
| Characterization methods | LC-MS, NMR, IR, melting point | Confirm structure and purity |
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 1,3-dimethyl-5-substituted benzoimidazol-2-one derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted benzimidazole precursors with appropriate amines or aldehydes. For example, in analogous compounds, reactions are conducted in polar aprotic solvents (e.g., DMF or DMSO) under reflux, using catalysts like acetic acid or p-toluenesulfonic acid to facilitate imine or amide bond formation . Key steps include:
- Solvent selection : DMF enhances solubility of intermediates.
- Catalyst optimization : Acidic conditions (e.g., glacial acetic acid) promote cyclization.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures purity.
Characterization via -NMR, -NMR, and FT-IR confirms structural integrity .
Q. Q2. What standard analytical techniques are recommended for verifying the purity and structure of this compound?
Methodological Answer:
- Spectroscopy : -NMR (300–400 MHz) identifies proton environments (e.g., methyl groups at δ 2.8–3.2 ppm). -NMR confirms carbonyl (C=O) signals near δ 160–170 ppm .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .
- Mass spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]) for precise mass confirmation .
Advanced Synthesis and Mechanistic Insights
Q. Q3. How can transition-metal-free synthetic strategies be applied to optimize the synthesis of dihydro-benzoimidazolone derivatives?
Methodological Answer: A base-promoted approach using KCO or DBU in ethanol/water mixtures enables spiro-fused dihydroimidazolone formation without metal catalysts. This method avoids contamination risks and simplifies purification. Key parameters:
Q. Q4. How can computational reaction design (e.g., DFT or quantum chemical calculations) guide experimental optimization?
Methodological Answer:
- DFT calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to model transition states and reaction pathways. For example, calculate Gibbs free energy barriers to identify rate-limiting steps .
- Reaction path search : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and side products, narrowing experimental conditions .
- Data integration : Combine computational predictions with HPLC monitoring to validate reaction progress .
Data Analysis and Biological Evaluation
Q. Q5. How should researchers address contradictions in reported biological activity data for benzimidazole derivatives?
Methodological Answer:
- Assay standardization : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability. Include positive controls (e.g., ciprofloxacin for antibacterial assays) .
- Structure-activity validation : Compare substituent effects (e.g., fluoro vs. methyl groups) across studies. For instance, 5-trifluoromethyl substitutions often enhance antimicrobial potency .
- Statistical rigor : Apply ANOVA or t-tests to assess significance of bioactivity differences between analogs .
Q. Q6. What methodologies are recommended for evaluating substituent effects on bioactivity via structure-activity relationship (SAR) studies?
Methodological Answer:
- Library design : Synthesize derivatives with systematic substituent variations (e.g., halogen, alkyl, or aryl groups at position 5) .
- Biological screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For example, 9c derivatives with bromophenyl groups showed MIC values of 8 µg/mL against S. aureus .
- Docking studies : AutoDock Vina models ligand-receptor interactions (e.g., binding to E. coli DNA gyrase) to rationalize activity trends .
Advanced Structural and Theoretical Analysis
Q. Q7. How can spectroscopic and computational data resolve ambiguities in tautomeric or conformational equilibria?
Methodological Answer:
- Variable-temperature NMR : Monitor chemical shift changes (e.g., NH protons) to detect tautomerism .
- DFT-based NBO analysis : Quantify hyperconjugative interactions (e.g., LP → σ* orbital donations) to identify dominant tautomers .
- X-ray crystallography : Resolve crystal packing effects (e.g., hydrogen-bonding networks) influencing conformational preferences .
Q. Q8. What experimental and computational approaches are effective in analyzing electronic properties (e.g., HOMO-LUMO gaps) of this compound?
Methodological Answer:
- UV-Vis spectroscopy : Measure λ in DMSO to estimate HOMO-LUMO gaps. Compare with TD-DFT calculations (e.g., CAM-B3LYP functional) for accuracy .
- Electrochemical analysis : Cyclic voltammetry in acetonitrile (0.1 M TBAP) determines oxidation/reduction potentials, correlating with DFT-predicted ionization potentials .
Reaction Engineering and Scale-Up
Q. Q9. How can membrane separation technologies improve purification of synthetic intermediates?
Methodological Answer:
- Nanofiltration : Use polyamide membranes (MWCO 200–300 Da) to separate unreacted amines or aldehydes from the product .
- Process optimization : Adjust transmembrane pressure (3–5 bar) and flow rates (10–15 L/h) to maximize yield and minimize solvent consumption .
Q. Q10. What strategies mitigate side reactions during large-scale synthesis (e.g., dimerization or oxidation)?
Methodological Answer:
- Inert atmosphere : Conduct reactions under N or Ar to prevent oxidation of amine intermediates .
- Continuous flow systems : Microreactors enhance heat/mass transfer, reducing residence time and dimerization risks .
- Additive screening : Antioxidants (e.g., BHT) or radical scavengers (e.g., TEMPO) suppress undesired pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
